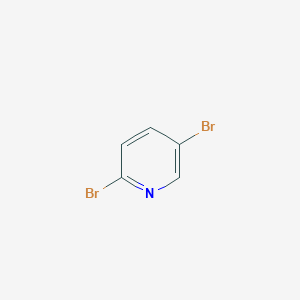

2,5-Dibromopyridine

Description

The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 76597. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

2,5-dibromopyridine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H3Br2N/c6-4-1-2-5(7)8-3-4/h1-3H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZHXUWDPHUQHFOV-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=NC=C1Br)Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H3Br2N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Related CAS |

67987-57-9 | |

| Record name | Pyridine, 2,5-dibromo-, homopolymer | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=67987-57-9 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

DSSTOX Substance ID |

DTXSID00211452 | |

| Record name | 2,5-Dibromopyridine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00211452 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

236.89 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Dark brown powder; [Sigma-Aldrich MSDS] | |

| Record name | 2,5-Dibromopyridine | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/19480 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

CAS No. |

624-28-2 | |

| Record name | 2,5-Dibromopyridine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=624-28-2 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 2,5-Dibromopyridine | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000624282 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 624-28-2 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=76597 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 2,5-Dibromopyridine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00211452 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2,5-dibromopyridine | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.009.854 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 2,5-Dibromopyridine | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/V4W4Z4K29X | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

2,5-Dibromopyridine (CAS No. 624-28-2): A Technical Guide for Researchers

Introduction

2,5-Dibromopyridine is a halogenated heterocyclic compound widely recognized as a versatile intermediate in organic synthesis.[1] With the CAS number 624-28-2, this off-white to brown crystalline solid serves as a crucial building block for the creation of complex molecules.[1][2][3] Its unique structure, featuring two bromine atoms on the pyridine (B92270) ring, allows for diverse functionalization, making it an essential component in the development of novel pharmaceuticals, agrochemicals, and advanced materials.[1][] This guide provides an in-depth overview of its properties, synthesis, reactivity, and applications for professionals in research and drug development.

Physicochemical Properties

This compound is a stable compound under normal temperatures and pressures. It is generally insoluble in water but shows solubility in organic solvents like methanol (B129727) and chloroform.[2][]

Table 1: General and Physical Properties of this compound

| Property | Value | Reference(s) |

| CAS Number | 624-28-2 | [2][5][6] |

| Molecular Formula | C₅H₃Br₂N | [3][5][7] |

| Molecular Weight | 236.89 g/mol | [][5][7] |

| Appearance | Off-white to light beige/brown crystalline powder or solid | [2][3][6] |

| Melting Point | 92-95 °C | [2][6] |

| Boiling Point | 235 °C at 760 mmHg | [8][6][9] |

| Density | 1.633 - 1.635 g/cm³ at 25°C | [][6] |

| Vapor Pressure | 0.0754 mmHg at 25°C | [9] |

| Flash Point | 96.4 °C | [6][9] |

| Water Solubility | Insoluble | [2][10] |

| Solubility | Soluble in Methanol; Slightly soluble in Chloroform | [][9] |

Table 2: Chemical and Spectroscopic Data of this compound

| Property | Value / Data | Reference(s) |

| pKa (Predicted) | -1.57 ± 0.10 | |

| Refractive Index (Est.) | 1.5800 | [9] |

| ¹H NMR (CDCl₃) | δ = 7.39 (d, J = 8.4 Hz, 1H), 7.67 (dd, J₁ = 8.4 Hz, J₂ = 2.5 Hz, 1H), 8.45 (d, J = 2.4 Hz, 1H) | [3] |

| ¹³C NMR (CDCl₃) | δ = 120.1, 129.5, 140.4, 141.2, 151.3 | [3] |

| IR (KBr) | 3411, 3022, 2924, 2852, 1549, 1437, 1356, 1090, 997 cm⁻¹ | [3] |

| Mass Spec (EI, 70 eV) | m/z (%) = 239 (36), 237 (71), 235 (35), 158 (85), 156 (85), 76 (78), 50 (100) | [3] |

| InChI Key | ZHXUWDPHUQHFOV-UHFFFAOYSA-N | [3][11] |

Experimental Protocols: Synthesis and Reactivity

This compound is primarily synthesized via a Sandmeyer-type reaction starting from 2-amino-5-bromopyridine (B118841). This method is a common and effective route for introducing the second bromine atom onto the pyridine ring.

Detailed Synthesis Protocol (Sandmeyer Reaction)

This protocol is based on established methodologies for the diazotization of an amino-pyridine followed by substitution.[2][5][12]

Materials:

-

2-amino-5-bromopyridine

-

47-48% aqueous hydrogen bromide (HBr)

-

Liquid Bromine (Br₂) or Cuprous Bromide (CuBr) as a catalyst[12]

-

Sodium nitrite (B80452) (NaNO₂)

-

Sodium hydroxide (B78521) (NaOH) solution (e.g., 40%)[12][13]

-

Diethyl ether (or other suitable organic solvent for extraction)

-

Anhydrous sodium sulfate (B86663) (Na₂SO₄)

-

Heptane (B126788) (for recrystallization/suspension)

-

Ice-water bath

Procedure:

-

Diazotization:

-

In a reaction vessel equipped with a stirrer and thermometer, chill a solution of aqueous hydrogen bromide (HBr) using an ice-water bath to maintain a temperature between 0-10 °C.[2][5]

-

Slowly add 2-amino-5-bromopyridine to the cooled HBr solution.[2][5] If using a catalyst, cuprous bromide can be dissolved in the HBr solution at this stage.[12][13]

-

While maintaining the temperature below 10 °C, slowly introduce liquid bromine to the mixture.[2][5]

-

Prepare a solution of sodium nitrite (NaNO₂) in water. Add this solution dropwise to the reaction mixture, ensuring the temperature is strictly maintained between 0-5 °C.[2][5]

-

After the addition is complete, stir the reaction mixture for an additional 30 minutes to 5 hours, allowing the diazotization to complete.[2][12]

-

-

Work-up and Isolation:

-

Carefully neutralize the reaction mixture by adding a solution of sodium hydroxide (NaOH) at a controlled rate, keeping the temperature below 20-25 °C, until the pH is between 7 and 8.[2][12][13]

-

Extract the aqueous mixture with diethyl ether (e.g., 3 portions).[2]

-

Combine the organic layers and dry over anhydrous sodium sulfate (Na₂SO₄).[2][5]

-

Filter to remove the desiccant and evaporate the solvent from the filtrate under reduced pressure.[2][5]

-

-

Purification:

-

Suspend the resulting crude residue in heptane and collect the solid product by filtration.[2][5]

-

Further purification can be achieved by recrystallization from a suitable solvent like ethanol (B145695) to yield this compound as an off-white solid.[13]

-

Caption: Workflow for the synthesis of this compound.

Reactivity and Synthetic Utility

The two bromine atoms on the pyridine ring exhibit differential reactivity, which can be exploited for selective functionalization. The bromine at the 2-position is generally more susceptible to nucleophilic substitution and lithiation, while the bromine at the 5-position is more reactive in palladium-catalyzed cross-coupling reactions. This differential reactivity makes this compound a valuable precursor for creating a wide array of substituted pyridines.[14]

Key reactions include:

-

Suzuki and Stille Cross-Coupling: Used to form new carbon-carbon bonds, essential for building complex molecular scaffolds.[15]

-

Buchwald-Hartwig Amination: For the formation of carbon-nitrogen bonds.[14]

-

Lithiation: Selective monolithiation can be achieved at either the 2- or 5-position depending on solvent and concentration, allowing for subsequent reactions with various electrophiles.[14]

Caption: Role of this compound as a synthetic building block.

Applications in Research and Drug Development

This compound is a key intermediate in the synthesis of a wide range of biologically active molecules. Its applications span multiple industries, primarily pharmaceuticals and agrochemicals.[1][][13]

-

Pharmaceuticals: It serves as a precursor for synthesizing active pharmaceutical ingredients (APIs), including potential anti-inflammatory, anti-cancer, antiviral, and antibacterial agents.[1][]

-

Agrochemicals: The compound is used in the formulation of various pesticides, herbicides, and fungicides to aid in crop protection.[1][3][]

-

Materials Science: It is utilized in creating advanced materials like polymers and liquid crystals.[]

Caption: Role of this compound in the development pipeline.

Safety and Handling

This compound is classified as harmful and an irritant.[8][6][16] Proper safety precautions must be taken when handling this chemical.

Table 3: GHS Hazard and Precautionary Information

| Category | Information | Reference(s) |

| GHS Pictogram | GHS07 (Exclamation Mark) | [6] |

| Signal Word | Warning | [8][6] |

| Hazard Statements | H302+H312+H332: Harmful if swallowed, in contact with skin or if inhaled.[8] H315: Causes skin irritation.[6][16] H319: Causes serious eye irritation.[6][16] H335: May cause respiratory irritation.[6] | [8][6][16] |

| Precautionary Statements | Prevention: P261 (Avoid breathing dust), P270 (Do not eat, drink or smoke when using), P280 (Wear protective gloves/eye protection).[8][6] Response: P301+P312 (IF SWALLOWED: Call a POISON CENTER), P302+P352 (IF ON SKIN: Wash with plenty of water), P305+P351+P338 (IF IN EYES: Rinse cautiously with water).[8][6] | [8][6] |

| Storage | Store in a cool, dry, well-ventilated place.[6] Keep container tightly closed in an inert atmosphere.[6] | [3][6] |

| Handling | Use in a chemical fume hood.[6] Avoid contact with skin, eyes, and clothing.[6][10] Wash hands thoroughly after handling.[6][16] | [6][10][16] |

| Incompatible Materials | Strong oxidizing agents, strong acids.[6] | [6] |

| Disposal | Dispose of contents/container in accordance with local, regional, national, and international regulations.[6][16] | [8][6][16] |

First Aid Measures:

-

Inhalation: Remove person to fresh air. Call a POISON CENTER or doctor if you feel unwell.[8][6][16]

-

Skin Contact: Wash with plenty of soap and water. If skin irritation occurs, get medical advice.[8][6]

-

Eye Contact: Rinse cautiously with water for several minutes. Remove contact lenses if present and easy to do. Continue rinsing. If eye irritation persists, get medical advice.[6][16]

-

Ingestion: Rinse mouth. Call a POISON CENTER or doctor if you feel unwell.[8][16]

References

- 1. chemimpex.com [chemimpex.com]

- 2. This compound | 624-28-2 [chemicalbook.com]

- 3. Page loading... [guidechem.com]

- 5. This compound synthesis - chemicalbook [chemicalbook.com]

- 6. jubilantingrevia.com [jubilantingrevia.com]

- 7. scbt.com [scbt.com]

- 8. This compound | 624-28-2 | Tokyo Chemical Industry (India) Pvt. Ltd. [tcichemicals.com]

- 9. Cas 624-28-2,this compound | lookchem [lookchem.com]

- 10. This compound(624-28-2)MSDS Melting Point Boiling Density Storage Transport [m.chemicalbook.com]

- 11. Pyridine, 2,5-dibromo- (CAS 624-28-2) - Chemical & Physical Properties by Cheméo [chemeo.com]

- 12. CN105061301A - Synthesis method of this compound - Google Patents [patents.google.com]

- 13. This compound: Applications in Organic Chemistry and Green Synthesis_Chemicalbook [chemicalbook.com]

- 14. researchgate.net [researchgate.net]

- 15. Thermo Scientific Chemicals [chemicals.thermofisher.kr]

- 16. fishersci.com [fishersci.com]

A Technical Guide to 2,5-Dibromopyridine: Properties, Synthesis, and Applications

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of 2,5-dibromopyridine, a key building block in organic synthesis. This document details its fundamental chemical properties, provides comprehensive experimental protocols for its synthesis and subsequent use in cross-coupling reactions, and illustrates a key reaction mechanism.

Core Chemical Properties

This compound is a halogenated pyridine (B92270) derivative widely utilized as an intermediate in the synthesis of pharmaceuticals, agrochemicals, and advanced materials. Its chemical characteristics are summarized below.

| Property | Value | References |

| Molecular Formula | C₅H₃Br₂N | [1][2][3][4] |

| Molecular Weight | 236.89 g/mol | [1][2][3][4] |

| Alternate Name | 2,5-Dibromo-pyridine | [2] |

| CAS Number | 624-28-2 | [1][2][3] |

| Appearance | Off-white to light beige or brown crystalline powder | [4][5] |

| Melting Point | 92-95 °C | [3][5] |

Experimental Protocols

Detailed methodologies for the synthesis of this compound and its application in Suzuki-Miyaura cross-coupling are presented. These protocols are based on established literature procedures.

Synthesis of this compound via Sandmeyer Reaction

This protocol describes the synthesis of this compound from 2-amino-5-bromopyridine (B118841).

Materials:

-

2-amino-5-bromopyridine

-

48% aqueous hydrobromic acid (HBr)

-

Cuprous bromide (CuBr)

-

Sodium nitrite (B80452) (NaNO₂)

-

40% Sodium hydroxide (B78521) (NaOH) solution

-

Ice-water bath

-

Standard laboratory glassware for reactions and extractions

Procedure:

-

In a three-necked flask equipped with a stirrer and thermometer, dissolve 6.9g (0.048 mol) of cuprous bromide in 50 mL of 48% hydrobromic acid solution.[6]

-

Cool the solution to 0°C using an ice-water bath.

-

Slowly add 6g (0.04 mol) of 2-amino-5-bromopyridine to the solution while maintaining the temperature at 0°C.[6]

-

After stirring for 20 minutes, slowly add 10 mL of a saturated sodium nitrite solution dropwise.[6]

-

Continue stirring the reaction mixture for 3.5 hours after the addition is complete.[6]

-

Neutralize the reaction mixture to a pH of 7-8 by adding a 40% sodium hydroxide solution.[6]

-

The final product, this compound, can then be obtained through underpressure distillation.[6]

Application in Suzuki-Miyaura Cross-Coupling

This compound is a valuable substrate for palladium-catalyzed Suzuki-Miyaura cross-coupling reactions to form C-C bonds. This is a general procedure for the selective arylation at the C2 position.

Materials:

-

This compound

-

Arylboronic acid

-

Palladium(II) acetate (B1210297) (Pd(OAc)₂)

-

A suitable phosphine (B1218219) ligand (e.g., SPhos)

-

A base (e.g., Potassium phosphate (B84403), K₃PO₄)

-

Anhydrous solvent (e.g., 1,4-dioxane)

-

Degassed water

-

Inert atmosphere setup (Nitrogen or Argon)

-

Standard laboratory glassware for inert atmosphere reactions

Procedure:

-

To a dry Schlenk flask under an inert atmosphere, add this compound (1.0 mmol, 1.0 equiv.), the desired arylboronic acid (1.2 mmol, 1.2 equiv.), and potassium phosphate (2.0 mmol, 2.0 equiv.).[7]

-

In a separate vial, prepare the catalyst premix by dissolving palladium(II) acetate (0.02 mmol, 2 mol%) and the phosphine ligand (e.g., SPhos, 0.04 mmol, 4 mol%) in a small amount of the anhydrous solvent.[7]

-

Add the bulk of the anhydrous solvent (e.g., 8 mL of 1,4-dioxane) and degassed water (2 mL) to the Schlenk flask containing the reagents.[7]

-

Transfer the catalyst premix to the reaction mixture via syringe.

-

Heat the reaction mixture to 100°C with vigorous stirring.[7]

-

Monitor the reaction progress using an appropriate technique such as Thin-Layer Chromatography (TLC) or Gas Chromatography-Mass Spectrometry (GC-MS).[7]

-

Upon completion, cool the reaction to room temperature, dilute with an organic solvent like ethyl acetate, and wash with water and brine.[7]

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.[7]

-

The crude product can be purified by flash column chromatography on silica (B1680970) gel to yield the desired 2-aryl-5-bromopyridine product.[7]

Reaction Visualization

The following diagrams illustrate key processes involving this compound.

References

- 1. benchchem.com [benchchem.com]

- 2. rose-hulman.edu [rose-hulman.edu]

- 3. Suzuki Coupling [organic-chemistry.org]

- 4. CN110759858A - Synthesis method of 2, 5-dibromopyridine - Google Patents [patents.google.com]

- 5. This compound synthesis - chemicalbook [chemicalbook.com]

- 6. This compound: Applications in Organic Chemistry and Green Synthesis_Chemicalbook [chemicalbook.com]

- 7. benchchem.com [benchchem.com]

An In-depth Technical Guide to 2,5-Dibromopyridine: Properties, Synthesis, and Applications

For Researchers, Scientists, and Drug Development Professionals

Abstract

2,5-Dibromopyridine is a pivotal heterocyclic building block in modern organic synthesis and medicinal chemistry. Its distinct substitution pattern allows for selective functionalization at either the 2- or 5-position, making it a versatile precursor for a wide array of complex molecules. This technical guide provides a comprehensive overview of the physical, chemical, and spectroscopic properties of this compound. It details established experimental protocols for its synthesis and its application in key cross-coupling reactions. Furthermore, this document explores its relevance in drug discovery, particularly as a scaffold for kinase inhibitors targeting critical signaling pathways in cancer and other diseases.

Physical and Chemical Properties

This compound is typically an off-white to light brown crystalline solid at room temperature.[1][2] It is stable under normal storage conditions.[3] It is insoluble in water but shows solubility in organic solvents like methanol (B129727) and chloroform.[1][4][5]

Table 1: Physical Properties of this compound

| Property | Value | Reference(s) |

| Molecular Formula | C₅H₃Br₂N | [2][6] |

| Molecular Weight | 236.89 g/mol | [6][7] |

| CAS Number | 624-28-2 | [6][7] |

| Appearance | Off-white to light brown crystalline powder/solid | [1][2][7] |

| Melting Point | 90-97 °C | [1][4][8] |

| Boiling Point | 235 °C | [4][5] |

| Density | ~2.038 g/cm³ (rough estimate) | [5] |

| Flash Point | 96.4 °C | [3][5] |

| pKa (Predicted) | -1.57 ± 0.10 | [2][5] |

| Water Solubility | Insoluble | [1][2][5] |

| Dipole Moment | 2.33 D | [9] |

Table 2: Spectroscopic Data of this compound

| Technique | Data Summary | Reference(s) |

| ¹H NMR (CDCl₃) | δ (ppm) = 8.45 (d, J=2.4 Hz, 1H, H-6), 7.67 (dd, J=8.4, 2.5 Hz, 1H, H-4), 7.39 (d, J=8.4 Hz, 1H, H-3) | [2] |

| ¹³C NMR (CDCl₃) | δ (ppm) = 151.3, 141.2, 140.4, 129.5, 120.1 | [2] |

| IR (KBr, cm⁻¹) | Key peaks: 3022 (C-H stretch), 1549, 1437 (C=C/C=N ring stretch), 1090, 997 | [2] |

| Mass Spec. (EI) | m/z (%) = 239, 237, 235 ([M]+), 158, 156, 76, 50 | [2] |

Synthesis and Reactivity

This compound is a key synthetic intermediate, valued for its ability to undergo selective metal-halogen exchange and participate in various cross-coupling reactions. The bromine atom at the 2-position is generally more susceptible to lithiation under non-coordinating solvent conditions, while the 5-position is favored in coordinating solvents.[6] This differential reactivity is fundamental to its utility.

Synthesis of this compound

A common and reliable method for the synthesis of this compound is the Sandmeyer-type reaction starting from 2-amino-5-bromopyridine (B118841).

Caption: Workflow for the synthesis of this compound.

Experimental Protocol: Synthesis from 2-Amino-5-bromopyridine [1][6]

-

Reaction Setup: In a suitable reaction vessel equipped with cooling, add 2-amino-5-bromopyridine (1.0 eq). Cool the vessel to below 10 °C.

-

Addition of Reagents: Slowly add 47% aqueous hydrogen bromide (HBr) followed by liquid bromine (Br₂). Maintain the internal temperature below 10 °C throughout the addition.

-

Diazotization: Prepare a solution of sodium nitrite (B80452) (NaNO₂) in water. Add this solution dropwise to the reaction mixture, ensuring the temperature is maintained between 0-5 °C.

-

Stirring: Stir the reaction mixture for 30 minutes at 0-5 °C after the addition is complete.

-

Quenching: Carefully treat the mixture with a solution of sodium hydroxide (B78521) (NaOH) in water, controlling the addition rate to keep the temperature below 25 °C. The pH should be adjusted to 8.0-9.0.

-

Extraction: Extract the aqueous mixture with diethyl ether (3x).

-

Drying and Concentration: Combine the organic layers and dry over anhydrous sodium sulfate (B86663) (Na₂SO₄). Filter and evaporate the solvent under reduced pressure.

-

Purification: Suspend the crude residue in heptane and collect the solid product by filtration to yield this compound.

Key Reactions and Methodologies

The two bromine atoms on the pyridine (B92270) ring serve as versatile handles for constructing carbon-carbon and carbon-nitrogen bonds, which are critical linkages in many pharmaceutical compounds.

Palladium-Catalyzed Cross-Coupling Reactions

This compound is an excellent substrate for palladium-catalyzed reactions such as the Suzuki-Miyaura and Buchwald-Hartwig amination reactions.[10][11] These reactions are cornerstones of modern medicinal chemistry for building molecular complexity.[11]

References

- 1. US6420565B2 - Process for making 2, 5-substituted pyridine - Google Patents [patents.google.com]

- 2. benchchem.com [benchchem.com]

- 3. mdpi.com [mdpi.com]

- 4. researchgate.net [researchgate.net]

- 5. benchchem.com [benchchem.com]

- 6. researchgate.net [researchgate.net]

- 7. Buchwald-Hartwig Amination - Wordpress [reagents.acsgcipr.org]

- 8. researchgate.net [researchgate.net]

- 9. 2,5-Diaminopyrimidines and 3,5-disubstituted azapurines as inhibitors of glycogen synthase kinase-3 (GSK-3) - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. Novel Pyridothienopyrimidine Derivatives: Design, Synthesis and Biological Evaluation as Antimicrobial and Anticancer Agents - PMC [pmc.ncbi.nlm.nih.gov]

- 11. mdpi.com [mdpi.com]

Technical Guide: Physicochemical Properties of 2,5-Dibromopyridine

Audience: Researchers, scientists, and drug development professionals.

This technical guide provides a comprehensive overview of the melting and boiling points of 2,5-Dibromopyridine, a key intermediate in organic synthesis, particularly for pharmaceuticals and agrochemicals.[1] The document outlines the physical constants, the experimental protocols for their determination, and a visual representation of a common synthetic pathway.

Core Physicochemical Data

This compound is typically an off-white to brown crystalline powder.[1][2] Its key physical properties are summarized below. The consistency of the data across multiple sources indicates well-established values for this compound.

| Property | Value | Source |

| Melting Point | 92-95 °C | [2][3][4] |

| 93.0 to 95.0 °C | [5] | |

| 90-95 °C | [1] | |

| 94 °C | [6] | |

| Boiling Point | 235 °C | [4][5] |

Experimental Protocols for Determination

The following sections detail the standard methodologies for determining the melting and boiling points of solid organic compounds like this compound.

The melting point of a crystalline solid is a critical indicator of its purity.[7] Pure compounds typically exhibit a sharp melting point range of 0.5-1.0°C, whereas impurities tend to depress the melting point and broaden the range.[7][8] The most common laboratory method is the capillary tube technique, often performed with a melting point apparatus (e.g., Mel-Temp) or a Thiele tube.[7][9]

Methodology: Capillary Method

-

Sample Preparation: A small quantity of dry, finely powdered this compound is packed into a glass capillary tube (sealed at one end) to a height of 2-3 mm.[9] The sample must be well-packed to ensure uniform heat transfer.[9]

-

Apparatus Setup: The capillary tube is placed in a heating block or an oil bath (like a Thiele tube) adjacent to a calibrated thermometer.[7][10]

-

Heating: The apparatus is heated gradually. An initial rapid heating can be used to find an approximate melting point. For an accurate measurement, the heating rate is slowed to approximately 1-2°C per minute as the temperature approaches the expected melting point.[7]

-

Observation and Measurement: The melting point range is recorded from the temperature at which the first droplet of liquid appears to the temperature at which the entire sample has completely liquefied.[7][9]

The boiling point is the temperature at which a liquid's vapor pressure equals the applied atmospheric pressure.[11] For high-boiling-point solids like this compound, the determination is made on the molten compound, typically using methods like distillation or a micro-scale technique with a Thiele tube.[11][12]

Methodology: Thiele Tube Method (for small quantities)

-

Sample Preparation: A small amount of the sample (a few milliliters of the molten compound) is placed in a small test tube.[13]

-

Apparatus Setup: The test tube is attached to a thermometer with the bulb positioned next to the sample. A capillary tube, sealed at one end, is inverted and placed inside the test tube with its open end submerged in the liquid.[11]

-

Heating: The entire assembly is heated in a Thiele tube filled with a high-boiling-point liquid (e.g., mineral oil). Heating the side arm of the Thiele tube creates a convection current, ensuring uniform temperature distribution.[12]

-

Observation and Measurement: As the sample is heated, the air trapped in the capillary tube expands and escapes, creating a stream of bubbles.[11] The heating is continued until a steady and rapid stream of bubbles emerges. The heat source is then removed. The liquid will begin to cool, and the point at which the bubbling stops and the liquid is drawn back into the capillary tube is recorded as the boiling point.[12]

Synthesis Workflow Visualization

This compound is often synthesized from 2-amino-5-bromopyridine (B118841) via a Sandmeyer-type reaction. The following diagram illustrates a typical experimental workflow for this chemical transformation.[2][14]

Caption: Synthesis workflow for this compound.

References

- 1. chemimpex.com [chemimpex.com]

- 2. This compound | 624-28-2 [chemicalbook.com]

- 3. This compound 98 624-28-2 [sigmaaldrich.com]

- 4. jubilantingrevia.com [jubilantingrevia.com]

- 5. This compound | 624-28-2 | Tokyo Chemical Industry (India) Pvt. Ltd. [tcichemicals.com]

- 6. This compound [stenutz.eu]

- 7. chem.ucalgary.ca [chem.ucalgary.ca]

- 8. uomustansiriyah.edu.iq [uomustansiriyah.edu.iq]

- 9. chem.libretexts.org [chem.libretexts.org]

- 10. davjalandhar.com [davjalandhar.com]

- 11. uomustansiriyah.edu.iq [uomustansiriyah.edu.iq]

- 12. chem.libretexts.org [chem.libretexts.org]

- 13. scribd.com [scribd.com]

- 14. CN105061301A - Synthesis method of this compound - Google Patents [patents.google.com]

An In-depth Technical Guide to the Solubility of 2,5-Dibromopyridine in Organic Solvents

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the solubility of 2,5-Dibromopyridine in various organic solvents. An understanding of the solubility of this key synthetic intermediate is crucial for its application in pharmaceuticals, agrochemicals, and materials science.[1][2] Due to the limited availability of specific quantitative solubility data in public literature, this guide focuses on presenting the available qualitative data, a detailed experimental protocol for quantitative solubility determination, and a logical workflow to guide researchers in their experimental design.

Introduction to this compound and its Solubility

This compound is a halogenated pyridine (B92270) derivative that serves as a versatile building block in organic synthesis. Its utility in cross-coupling reactions and as a precursor to more complex molecules makes its solubility characteristics a critical parameter for reaction optimization, purification, and formulation.[2][3] The solubility of a compound dictates the choice of solvent for a chemical reaction, influences the rate of reaction, and is paramount in the development of purification strategies such as crystallization.

While it is known to be insoluble in water, its solubility in organic solvents is a key consideration for its use in synthesis.[1][4][5] This guide aims to provide a practical resource for researchers working with this compound.

Data Presentation: Qualitative Solubility of this compound

The following table summarizes the available qualitative solubility data for this compound in a range of common organic solvents. This information is valuable for initial solvent screening and for the design of more rigorous quantitative solubility studies.

| Solvent Class | Solvent | Qualitative Solubility | Reference(s) |

| Halogenated | Chloroform | Slightly Soluble | [4] |

| Dichloromethane (MDC) | Soluble | [5] | |

| Alcohols | Methanol | Slightly Soluble | [4] |

| Alcohol (General) | Soluble | [5] | |

| Ketones | Acetone | Soluble | [5] |

| Aprotic Polar | Dimethylformamide (DMF) | Soluble | [5] |

| Dimethyl Sulfoxide (DMSO) | Soluble | ||

| Aqueous | Water | Insoluble | [1][4][5] |

Experimental Protocol: Quantitative Solubility Determination

To obtain precise and reproducible solubility data, the equilibrium shake-flask method is the gold standard. This protocol outlines a detailed methodology for determining the solubility of this compound in an organic solvent of interest.

Objective: To determine the equilibrium solubility of this compound in a selected organic solvent at a specific temperature (e.g., 25 °C).

Materials:

-

This compound (high purity)

-

Selected organic solvent (HPLC grade or equivalent)

-

Glass vials with screw caps

-

Temperature-controlled orbital shaker

-

Syringe filters (0.22 µm)

-

Volumetric flasks and pipettes

-

High-Performance Liquid Chromatography (HPLC) system with a suitable detector (e.g., UV-Vis)

Methodology:

-

Preparation of Saturated Solution:

-

Add an excess amount of solid this compound to a glass vial. The presence of undissolved solid is essential to ensure that equilibrium is reached and a saturated solution is formed.

-

Accurately add a known volume of the desired organic solvent to the vial.

-

-

Equilibration:

-

Seal the vials tightly to prevent solvent evaporation.

-

Place the vials in a temperature-controlled orbital shaker set to the desired temperature (e.g., 25 °C).

-

Agitate the mixture for a sufficient period to reach equilibrium. A duration of 24 to 48 hours is typically recommended to ensure that the rates of dissolution and precipitation are equal.

-

-

Sample Collection and Preparation:

-

After the equilibration period, cease agitation and allow the vials to stand undisturbed in the temperature-controlled environment for at least 2 hours to allow the excess solid to settle.

-

Carefully withdraw a known volume of the supernatant using a syringe.

-

Immediately filter the aliquot through a 0.22 µm syringe filter into a clean, pre-weighed vial. This step is critical to remove any undissolved microparticles.

-

-

Quantification by HPLC:

-

Prepare a series of standard solutions of this compound of known concentrations in the same organic solvent.

-

Develop a suitable HPLC method to separate and quantify this compound. This will involve selecting an appropriate column, mobile phase, flow rate, and detector wavelength.

-

Inject the standard solutions to generate a calibration curve of peak area versus concentration.

-

Inject the filtered supernatant from the saturated solution (appropriately diluted if necessary) into the HPLC system.

-

Determine the concentration of this compound in the sample by comparing its peak area to the calibration curve.

-

-

Calculation of Solubility:

-

The concentration determined from the HPLC analysis represents the equilibrium solubility of this compound in the chosen solvent at the specified temperature.

-

Express the solubility in appropriate units, such as grams per 100 mL ( g/100 mL), milligrams per milliliter (mg/mL), or moles per liter (mol/L).

-

Mandatory Visualization

The following diagrams illustrate the logical workflow for the experimental determination of solubility and the relationship of key factors in this process.

Caption: Experimental workflow for determining the solubility of this compound.

Caption: Logical relationship of factors influencing the final solubility measurement.

References

An In-depth Technical Guide to the Safe Handling of 2,5-Dibromopyridine

For Researchers, Scientists, and Drug Development Professionals

This document provides a comprehensive overview of the safety data, handling procedures, and emergency protocols for 2,5-Dibromopyridine (CAS No. 624-28-2). The information is compiled to ensure the safety of laboratory personnel and to maintain compliance with safety regulations. This compound is a key intermediate in the synthesis of pharmaceuticals, particularly anti-inflammatory and anti-cancer agents, as well as in the formulation of agrochemicals.[1]

Chemical and Physical Properties

This compound is an off-white to brown crystalline solid.[1][2] It is insoluble in water but soluble in strong polar organic solvents.[2] A summary of its key physical and chemical properties is presented in Table 1.

Table 1: Physical and Chemical Properties of this compound

| Property | Value | Reference |

| CAS Number | 624-28-2 | [3][4] |

| Molecular Formula | C₅H₃Br₂N | [1][4] |

| Molecular Weight | 236.89 g/mol | [1][3][4] |

| Appearance | Off-white to brown crystalline powder | [1][2] |

| Melting Point | 92-95 °C (lit.) | [2][3][4] |

| Purity | ≥ 98% | [1][3][4] |

| EC Number | 210-839-6 | [3][4] |

| MDL Number | MFCD00006221 | [1][3] |

Hazard Identification and Classification

This compound is classified as a hazardous substance. The primary hazards are skin irritation, serious eye irritation, and respiratory irritation.[5] Table 2 summarizes the GHS classification.

Table 2: GHS Hazard Classification

| Hazard Class | Category | Hazard Statement |

| Skin Corrosion/Irritation | 2 | H315: Causes skin irritation |

| Serious Eye Damage/Eye Irritation | 2 | H319: Causes serious eye irritation |

| Specific Target Organ Toxicity (Single Exposure) | 3 | H335: May cause respiratory irritation |

Source: Jubilant Ingrevia Safety Data Sheet[5]

Hazard Pictogram:

Signal Word: Warning[5]

Safe Handling and Storage

Proper handling and storage of this compound are crucial to minimize exposure and ensure a safe working environment.

3.1. Engineering Controls

-

Work should be conducted in a well-ventilated area, preferably within a certified chemical fume hood.[5][6]

-

Ensure that eyewash stations and safety showers are readily accessible and in close proximity to the workstation.[5]

3.2. Personal Protective Equipment (PPE)

A summary of the recommended personal protective equipment is provided in Table 3.

Table 3: Recommended Personal Protective Equipment

| Protection Type | Specification | Rationale |

| Eye/Face Protection | Safety glasses with side-shields conforming to EN166 or NIOSH-approved chemical safety goggles. A face shield may also be necessary.[5][6] | Protects against splashes and airborne particles that can cause serious eye irritation.[6] |

| Skin Protection | Chemical-resistant gloves (e.g., Butyl rubber, Viton®), a fully-buttoned lab coat, and appropriate protective clothing to prevent skin exposure.[6] | Prevents skin contact, which causes irritation.[6] |

| Respiratory Protection | Use a NIOSH/MSHA-approved respirator if ventilation is inadequate or for spill cleanup. A dust mask of type N95 (US) is a minimum requirement.[3][6] | Minimizes inhalation of dust, which can cause respiratory tract irritation.[6] |

3.3. Handling Procedures

-

Avoid all personal contact, including inhalation and contact with skin and eyes.[6][7]

-

Wash hands thoroughly after handling.[5]

-

Use non-sparking tools and avoid generating dust.[6]

-

Contaminated work clothing should not be allowed out of the workplace and must be washed before reuse.[6]

3.4. Storage Conditions

-

Store in a cool, dry, and well-ventilated place.[5]

-

Keep the container tightly closed.[5]

-

Store away from open flames, hot surfaces, and sources of ignition.[5]

-

Store locked up.[5]

Emergency Procedures

4.1. First-Aid Measures

Immediate and appropriate first aid is critical in the event of exposure. Table 4 outlines the recommended first-aid procedures.

Table 4: First-Aid Measures for this compound Exposure

| Exposure Route | First-Aid Protocol |

| Inhalation | Remove the victim to fresh air and keep them at rest in a position comfortable for breathing. If you feel unwell, call a POISON CENTER or doctor.[5] |

| Skin Contact | Take off contaminated clothing and wash it before reuse. Wash the affected skin with plenty of soap and water. If skin irritation occurs, get medical advice/attention.[5] |

| Eye Contact | Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing. If eye irritation persists, get medical advice/attention.[5] |

| Ingestion | If swallowed, call a POISON CENTER or doctor/physician if you feel unwell. Rinse mouth. Do NOT induce vomiting.[8][9] |

4.2. Accidental Release Measures

In the event of a spill, follow the established emergency protocol. The logical workflow for handling a chemical spill of this compound is illustrated in the diagram below.

Caption: Logical workflow for handling a chemical spill of this compound.

Personal Precautions for Spills:

-

Avoid breathing dust.[5]

-

Avoid contact with skin, eyes, and clothing.[5]

-

Wear a self-contained breathing apparatus and protective suit for large spills.[5]

Environmental Precautions:

-

Prevent the product from entering drains.[5]

-

Do not flush into surface water or sanitary sewer systems.[5]

4.3. Fire-Fighting Measures

-

Suitable extinguishing media: Use water spray, alcohol-resistant foam, dry chemical, or carbon dioxide.[5]

-

Hazardous combustion products: Carbon oxides, Nitrogen oxides (NOx), Hydrogen bromide gas.[5]

-

Special protective equipment: Wear a self-contained breathing apparatus and protective clothing to prevent contact with skin and eyes.[5]

Toxicological Information

While comprehensive toxicological data is not available, the primary known effects are irritation to the skin, eyes, and respiratory system.[5]

-

Acute toxicity: No data available.[5]

-

Skin corrosion/irritation: Causes skin irritation.[5]

-

Serious eye damage/irritation: Causes serious eye irritation.[5]

-

Respiratory or skin sensitization: May cause respiratory irritation.[5]

-

Germ cell mutagenicity: No data available.[5]

-

Carcinogenicity: No classification data on the carcinogenic properties of this material is available from EPA, IARC, NTP, OSHA, or ACGIH.[5]

-

Reproductive toxicity: No effects known.[5]

Disposal Considerations

Dispose of contents and container in accordance with local, regional, national, and international regulations.[5] Do not dispose of with household waste. Waste materials should be handled by licensed waste disposal contractors.

Disclaimer: This guide is intended for informational purposes only and is not a substitute for a formal Safety Data Sheet (SDS) or professional safety training. Always refer to the specific SDS provided by the supplier before handling this chemical.

References

- 1. chemimpex.com [chemimpex.com]

- 2. This compound | 624-28-2 [chemicalbook.com]

- 3. This compound 98 624-28-2 [sigmaaldrich.com]

- 4. This compound 98 624-28-2 [sigmaaldrich.com]

- 5. jubilantingrevia.com [jubilantingrevia.com]

- 6. benchchem.com [benchchem.com]

- 7. datasheets.scbt.com [datasheets.scbt.com]

- 8. This compound(624-28-2)MSDS Melting Point Boiling Density Storage Transport [m.chemicalbook.com]

- 9. fishersci.com [fishersci.com]

Spectroscopic data for 2,5-Dibromopyridine (NMR, IR, Mass)

An In-depth Technical Guide to the Spectroscopic Data of 2,5-Dibromopyridine

This technical guide provides a comprehensive overview of the nuclear magnetic resonance (NMR), infrared (IR), and mass spectrometry (MS) data for this compound. The information is tailored for researchers, scientists, and professionals in drug development, presenting key data in structured tables and outlining detailed experimental protocols.

Spectroscopic Data Summary

The following sections summarize the essential spectroscopic data for this compound, a compound with the molecular formula C₅H₃Br₂N and a molecular weight of approximately 236.89 g/mol .[1][2]

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful analytical technique for determining the structure of organic compounds. The ¹H and ¹³C NMR data for this compound are presented below.

¹H NMR Data

The ¹H NMR spectrum of this compound provides information about the chemical environment of the hydrogen atoms in the molecule.

| Proton | Chemical Shift (δ) ppm | Multiplicity |

| H-6 | ~8.61 | d |

| H-4 | ~8.01 | dd |

| H-3 | ~7.65 | d |

Note: The exact chemical shifts can vary depending on the solvent and concentration.

¹³C NMR Data

The ¹³C NMR spectrum reveals the different carbon environments within the molecule.

| Carbon | Chemical Shift (δ) ppm |

| C-2 | ~142.0 |

| C-5 | ~119.5 |

| C-6 | ~152.5 |

| C-4 | ~141.0 |

| C-3 | ~128.0 |

Note: Assignments are based on spectral data and chemical shift predictions for similar pyridine (B92270) derivatives.

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation. The key IR absorption bands for this compound are listed below.[3]

| Wavenumber (cm⁻¹) | Vibrational Mode |

| 3000-3100 | Aromatic C-H Stretch |

| 1550-1620 | Aromatic Ring C=C & C=N Stretch |

| 1400-1480 | Aromatic Ring C=C & C=N Stretch |

| 650-510 | C-Br Stretch |

Mass Spectrometry (MS)

Mass spectrometry is an analytical technique that ionizes chemical species and sorts the ions based on their mass-to-charge ratio. For this compound, the exact mass is approximately 234.863225 g/mol .[4] The mass spectrum is characterized by a distinctive isotopic pattern due to the presence of two bromine atoms.

| m/z | Interpretation |

| 235, 237, 239 | Molecular ion peak [M]⁺ cluster |

Experimental Workflow Visualization

The following diagram illustrates a generalized workflow for the spectroscopic analysis of a chemical compound like this compound.

Caption: A generalized workflow for the spectroscopic analysis of this compound.

Experimental Protocols

The following are representative protocols for obtaining the spectroscopic data for this compound.

NMR Spectroscopy

A standard procedure for acquiring high-quality NMR spectra is as follows:

-

Sample Preparation: Dissolve approximately 10-20 mg of this compound in about 0.6 mL of a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆). The solution is then transferred to a 5 mm NMR tube.

-

¹H NMR Parameters:

-

Pulse Program: A standard single-pulse experiment.

-

Acquisition Time: Typically 3-4 seconds.

-

Relaxation Delay: A delay of 1-2 seconds between pulses.

-

Number of Scans: 16 to 64 scans are generally sufficient.

-

Spectral Width: A spectral width of approximately 10-12 ppm.[5]

-

-

¹³C NMR Parameters:

-

Pulse Program: A standard proton-decoupled single-pulse experiment with Nuclear Overhauser Effect (NOE).

-

Acquisition Time: Approximately 1-2 seconds.[5]

-

Relaxation Delay: A delay of 2-5 seconds.[5]

-

Number of Scans: Due to the low natural abundance of ¹³C, 1024 to 4096 scans are often required.[5]

-

Spectral Width: A spectral width of about 200-250 ppm.[5]

-

-

Data Processing: The acquired Free Induction Decay (FID) is processed using a Fourier transform. The resulting spectrum is then phased and baseline corrected. Chemical shifts are referenced to the residual solvent peak or an internal standard like tetramethylsilane (B1202638) (TMS).

Infrared (IR) Spectroscopy

The KBr pellet method is a common technique for obtaining the IR spectrum of a solid sample.[6]

-

Sample Preparation: Finely grind approximately 1-2 mg of this compound using an agate mortar and pestle.

-

Mixing: Add about 100-200 mg of dry, spectroscopic-grade potassium bromide (KBr) powder to the mortar and mix thoroughly with the sample until a homogeneous powder is obtained.[6]

-

Pellet Pressing: Transfer the mixture to a pellet die and press it under high pressure (typically 7-10 tons) in a hydraulic press to form a thin, transparent pellet.[6]

-

Data Acquisition: Place the KBr pellet in the sample holder of the FTIR spectrometer and collect the spectrum. A background spectrum of the empty sample compartment is recorded first for background correction.

Alternatively, Attenuated Total Reflectance (ATR) can be used, where the sample is placed directly on the ATR crystal.[4]

Mass Spectrometry

A general procedure for obtaining a mass spectrum using a technique like Electrospray Ionization (ESI) is as follows:

-

Sample Preparation: Prepare a dilute solution of this compound in a volatile solvent such as methanol (B129727) or acetonitrile.

-

Data Acquisition: The solution is introduced into the mass spectrometer. The instrument parameters (e.g., ionization voltage, temperatures) are optimized to obtain a good signal. The data is collected over a relevant mass range to observe the molecular ion and any fragment ions.

-

Data Analysis: The resulting mass spectrum is analyzed to identify the molecular ion peak, which confirms the molecular weight of the compound. The isotopic pattern of the molecular ion is also examined to confirm the presence of bromine atoms.

References

An In-depth Technical Guide to the ¹H and ¹³C NMR Spectrum of 2,5-Dibromopyridine

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a detailed analysis of the ¹H and ¹³C Nuclear Magnetic Resonance (NMR) spectra of 2,5-dibromopyridine. The information presented herein is crucial for the structural elucidation, quality control, and development of novel therapeutics involving this halogenated pyridine (B92270) scaffold. This document summarizes key spectral data, outlines detailed experimental protocols, and provides visualizations to aid in the comprehensive understanding of the molecule's spectroscopic properties.

Introduction to the NMR Spectroscopy of this compound

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable analytical technique for determining the structure of organic molecules. For substituted pyridines, such as this compound, ¹H and ¹³C NMR provide precise information about the electronic environment of each proton and carbon atom in the aromatic ring. The presence of two bromine atoms significantly influences the chemical shifts and coupling patterns observed in the spectra due to their electronegativity and anisotropic effects.

Predicted ¹H NMR Spectral Data

The ¹H NMR spectrum of this compound is expected to show three distinct signals corresponding to the three non-equivalent protons on the pyridine ring. The chemical shifts are influenced by the deshielding effect of the nitrogen atom and the two bromine substituents. The predicted data, based on the analysis of similar dibrominated pyridine derivatives, is summarized in Table 1.

Table 1: Predicted ¹H NMR Data for this compound (in CDCl₃)

| Proton | Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) |

| H-6 | ~ 8.45 | Doublet (d) | ~ 2.5 (⁴J) |

| H-4 | ~ 7.80 | Doublet of Doublets (dd) | ~ 8.5 (³J), ~ 2.5 (⁴J) |

| H-3 | ~ 7.40 | Doublet (d) | ~ 8.5 (³J) |

Note: The exact chemical shifts and coupling constants can vary depending on the solvent, concentration, and instrument frequency.

Predicted ¹³C NMR Spectral Data

The proton-decoupled ¹³C NMR spectrum of this compound is expected to display five signals, corresponding to the five carbon atoms of the pyridine ring. The chemical shifts are significantly affected by the electronegative bromine and nitrogen atoms. The predicted chemical shift ranges are presented in Table 2.

Table 2: Predicted ¹³C NMR Data for this compound (in CDCl₃)

| Carbon Atom | Predicted Chemical Shift (δ, ppm) |

| C-2 | ~ 145.0 |

| C-3 | ~ 128.0 |

| C-4 | ~ 142.0 |

| C-5 | ~ 120.0 |

| C-6 | ~ 152.0 |

Note: These are estimated values and may vary based on experimental conditions.

Experimental Protocols

The following section outlines a standardized protocol for the acquisition of high-quality ¹H and ¹³C NMR spectra of this compound.

Sample Preparation

-

Sample Weighing: Accurately weigh approximately 15-25 mg of this compound for ¹H NMR and 50-75 mg for ¹³C NMR into a clean, dry vial.

-

Solvent Addition: Add approximately 0.6-0.8 mL of a suitable deuterated solvent, such as chloroform-d (B32938) (CDCl₃), containing a small amount of tetramethylsilane (B1202638) (TMS) as an internal standard (0.03% v/v).

-

Dissolution: Gently agitate the vial to ensure the complete dissolution of the sample. Sonication may be employed if necessary.

-

Transfer: Using a clean Pasteur pipette, transfer the solution into a 5 mm NMR tube.

NMR Instrument Setup and Data Acquisition

The following parameters are recommended for a 400 MHz NMR spectrometer:

¹H NMR Acquisition Parameters:

-

Pulse Program: Standard single-pulse experiment.

-

Spectral Width: Approximately 15 ppm, centered around 7.0 ppm.

-

Acquisition Time: 2-4 seconds.

-

Relaxation Delay: 1-2 seconds.

-

Number of Scans: 16-64 scans.

-

Temperature: 298 K.

¹³C NMR Acquisition Parameters:

-

Pulse Program: Proton-decoupled single-pulse experiment.

-

Spectral Width: Approximately 200 ppm, centered around 130 ppm.

-

Acquisition Time: 1-2 seconds.

-

Relaxation Delay: 2-5 seconds.

-

Number of Scans: 1024-4096 scans.

-

Temperature: 298 K.

Data Processing

-

Fourier Transform: Apply a Fourier transform to the acquired Free Induction Decay (FID).

-

Phasing and Baseline Correction: Perform phase and baseline corrections to obtain a properly phased spectrum with a flat baseline.

-

Referencing: Reference the spectrum to the TMS signal at 0.00 ppm for ¹H NMR and the residual solvent peak of CDCl₃ at 77.16 ppm for ¹³C NMR.

-

Peak Picking and Integration: Identify and integrate all signals in the ¹H spectrum.

Visualization of Molecular Structure and NMR Correlations

The following diagrams illustrate the molecular structure of this compound and the key through-bond correlations that give rise to the observed NMR splitting patterns.

Caption: Molecular structure of this compound.

Caption: ¹H-¹H coupling relationships in this compound.

A Guide to the Synthesis of 2,5-Disubstituted Pyridines: The Halopyridine Building Block

Audience: Researchers, scientists, and drug development professionals.

This technical guide provides an in-depth exploration of the synthesis of 2,5-disubstituted pyridines, a scaffold of significant interest in medicinal chemistry. A primary and highly versatile strategy for accessing this molecular architecture involves the use of halopyridines as key building blocks. This document details the common synthetic routes, presents quantitative data for reaction optimization, provides detailed experimental protocols, and visualizes the underlying chemical processes.

The Central Role of Halopyridines

2,5-disubstituted pyridines are prevalent in a vast array of pharmaceuticals and bioactive molecules. Their synthesis often relies on a convergent approach where a pre-functionalized pyridine (B92270) core is elaborated. Halogenated pyridines, particularly bromo- and chloropyridines, serve as exceptionally useful and common building blocks. The halogen atom acts as a versatile synthetic handle, enabling the introduction of a second substituent through a variety of powerful cross-coupling reactions. This strategy allows for the late-stage diversification of molecular structures, a highly desirable feature in drug discovery programs. The general approach involves the use of a 2-halo-5-substituted pyridine or a 5-halo-2-substituted pyridine as the foundational precursor for the introduction of the final substituent.

Suzuki-Miyaura Cross-Coupling: A Primary Method

The Suzuki-Miyaura cross-coupling reaction is a cornerstone of modern organic synthesis and is extensively used for creating carbon-carbon bonds. In the context of 2,5-disubstituted pyridine synthesis, it facilitates the coupling of a halopyridine with a boronic acid or boronate ester. This reaction is favored for its mild conditions, high functional group tolerance, and the commercial availability of a wide range of boronic acid derivatives.

The efficiency of the Suzuki-Miyaura coupling is highly dependent on the choice of catalyst, base, and solvent. The following table summarizes representative data for the coupling of 2-bromo-5-methylpyridine (B20793) with various arylboronic acids, showcasing the impact of these parameters on reaction yield.

| Entry | Arylboronic Acid | Catalyst (mol%) | Base | Solvent | Temp (°C) | Time (h) | Yield (%) |

| 1 | Phenylboronic acid | Pd(PPh₃)₄ (3) | K₂CO₃ | Toluene/H₂O | 100 | 12 | 92 |

| 2 | 4-Methoxyphenylboronic acid | Pd(dppf)Cl₂ (2) | Cs₂CO₃ | Dioxane | 90 | 8 | 95 |

| 3 | 3-Fluorophenylboronic acid | Pd(OAc)₂/SPhos (2) | K₃PO₄ | Toluene | 110 | 16 | 89 |

| 4 | 4-Acetylphenylboronic acid | Pd(PPh₃)₄ (3) | Na₂CO₃ | DME/H₂O | 85 | 12 | 85 |

| 5 | Thiophene-2-boronic acid | Pd(dppf)Cl₂ (2) | K₂CO₃ | Dioxane | 90 | 10 | 91 |

This data is representative and compiled from typical results found in the literature. Actual yields may vary based on specific substrate and reaction scale.

Synthesis of 2-Methyl-5-phenylpyridine

-

Materials: 2-Bromo-5-methylpyridine, Phenylboronic acid, Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄], Potassium Carbonate (K₂CO₃), Toluene, Ethanol, Water (degassed).

-

Procedure:

-

To a 50 mL round-bottom flask, add 2-bromo-5-methylpyridine (1.0 mmol, 172 mg).

-

Add phenylboronic acid (1.2 mmol, 146 mg).

-

Add potassium carbonate (2.0 mmol, 276 mg).

-

Add the palladium catalyst, Pd(PPh₃)₄ (0.03 mmol, 35 mg).

-

The flask is sealed with a rubber septum, and the atmosphere is evacuated and backfilled with an inert gas (Argon or Nitrogen) three times.

-

A degassed solvent mixture of Toluene (6 mL), Ethanol (2 mL), and Water (2 mL) is added via syringe.

-

The reaction mixture is heated to 100 °C and stirred vigorously for 12 hours.

-

After cooling to room temperature, the mixture is diluted with ethyl acetate (B1210297) (20 mL) and washed with saturated sodium bicarbonate solution (15 mL) and brine (15 mL).

-

The organic layer is dried over anhydrous sodium sulfate (B86663) (Na₂SO₄), filtered, and concentrated under reduced pressure.

-

The crude product is purified by column chromatography on silica (B1680970) gel (eluting with a hexane/ethyl acetate gradient) to afford the pure 2-methyl-5-phenylpyridine.

-

The following diagrams illustrate the experimental workflow and the catalytic cycle of the Suzuki-Miyaura reaction.

Caption: General experimental workflow for Suzuki-Miyaura cross-coupling.

Caption: Catalytic cycle for the Suzuki-Miyaura cross-coupling reaction.

Alternative Cross-Coupling Strategies

While the Suzuki-Miyaura coupling is highly prevalent, other cross-coupling reactions are also instrumental in the synthesis of 2,5-disubstituted pyridines from halopyridine building blocks, particularly for introducing C-N, C-O, and C-S bonds.

The Sonogashira coupling is used to form carbon-carbon bonds between a vinyl or aryl halide and a terminal alkyne. This reaction is invaluable for introducing alkynyl substituents onto the pyridine ring.

-

Key Features:

-

Reactants: Halopyridine + Terminal Alkyne

-

Catalyst System: A palladium catalyst (e.g., Pd(PPh₃)₄) and a copper(I) co-catalyst (e.g., CuI).

-

Base: An amine base, such as triethylamine (B128534) (TEA) or diisopropylamine (B44863) (DIPA), which also often serves as the solvent.

-

This reaction is one of the most powerful methods for forming carbon-nitrogen bonds. It enables the coupling of halopyridines with a wide variety of primary and secondary amines, amides, and carbamates.

-

Key Features:

-

Reactants: Halopyridine + Amine (or N-H containing compound)

-

Catalyst System: A palladium catalyst (e.g., Pd₂(dba)₃) paired with a specialized phosphine (B1218219) ligand (e.g., XPhos, SPhos, BINAP).

-

Base: A strong, non-nucleophilic base is typically required, such as sodium tert-butoxide (NaOtBu) or lithium bis(trimethylsilyl)amide (LHMDS).

-

| Reaction | Bond Formed | Key Reactant | Typical Catalyst System | Common Base |

| Suzuki-Miyaura | C-C (sp²-sp²) | Boronic Acid / Ester | Pd / Phosphine Ligand | Carbonates (K₂CO₃, Cs₂CO₃) |

| Sonogashira | C-C (sp²-sp) | Terminal Alkyne | Pd catalyst + Cu(I) salt | Amine (TEA, DIPA) |

| Buchwald-Hartwig | C-N | Amine / Amide | Pd / Bulky Ligand | Alkoxides (NaOtBu) |

Conclusion

Halopyridines stand out as the preeminent class of building blocks for the synthesis of 2,5-disubstituted pyridines. Their utility is anchored in the reliability and versatility of modern cross-coupling chemistry, including the Suzuki-Miyaura, Sonogashira, and Buchwald-Hartwig reactions. This strategic approach, which leverages a stable and accessible halogen handle for late-stage functionalization, provides an efficient and modular route to a vast chemical space of pyridine derivatives. For researchers in drug development, mastering the application of these building blocks and their associated synthetic methodologies is essential for the rapid generation of novel molecular entities.

Methodological & Application

Application Notes and Protocols for the Synthesis of 2,5-Dibromopyridine from 2-Aminopyridine

Introduction

2,5-Dibromopyridine is a crucial intermediate in organic synthesis, widely utilized in the development of pharmaceuticals, agrochemicals, and functional materials.[1][2][3] Its disubstituted pyridine (B92270) ring serves as a versatile scaffold for introducing various functional groups through cross-coupling reactions. This document provides detailed protocols for the synthesis of this compound from 2-aminopyridine (B139424), a common and cost-effective starting material. The synthesis involves a two-step process: the regioselective bromination of 2-aminopyridine to yield 2-amino-5-bromopyridine (B118841), followed by a Sandmeyer reaction to convert the amino group to a second bromine atom.

Overall Reaction Scheme

Caption: Overall workflow for the synthesis of this compound.

Experimental Protocols

Step 1: Synthesis of 2-Amino-5-bromopyridine

This step involves the protection of the amino group of 2-aminopyridine by acetylation, followed by regioselective bromination at the 5-position.

Materials and Reagents

| Reagent | Molar Mass ( g/mol ) | Quantity | Moles |

| 2-Aminopyridine | 94.12 | 18.82 g | 0.2 |

| Acetic Anhydride | 102.09 | 30.63 g | 0.3 |

| Liquid Bromine | 159.81 | 35.2 g | 0.22 |

| 40% Sodium Hydroxide (B78521) Solution | - | 80 mL | - |

| Ethanol (B145695) | - | As needed | - |

Protocol

-

To a four-necked flask equipped with a mechanical stirrer, reflux condenser, and dropping funnel, add 2-aminopyridine (18.82 g, 0.2 mol) and acetic anhydride (30.63 g, 0.3 mol).[3]

-

Heat the mixture to reflux and monitor the reaction progress by thin-layer chromatography (TLC) until the 2-aminopyridine is completely consumed.

-

Cool the reaction mixture to 20-25°C.

-

Slowly add liquid bromine (35.2 g, 0.22 mol) dropwise to the reaction mixture.

-

After the addition is complete, heat the mixture to 50°C and stir for 2.5 hours.[3]

-

Add water to the system until all solid material dissolves.

-

Slowly add 80 mL of a 40% sodium hydroxide solution dropwise. A large amount of precipitate will form. Continue stirring for an additional 30-40 minutes.[1][4]

-

Collect the precipitate by vacuum filtration and dry the solid.

-

Recrystallize the crude product from ethanol to obtain pure 2-amino-5-bromopyridine. An expected yield is around 65%.[3][4]

Step 2: Synthesis of this compound via Sandmeyer Reaction

This step converts the amino group of 2-amino-5-bromopyridine into a bromine atom using a diazotization reaction followed by bromide displacement.

Materials and Reagents

| Reagent | Molar Mass ( g/mol ) | Quantity | Moles |

| 2-Amino-5-bromopyridine | 173.01 | 6 g | 0.04 |

| 48% Hydrobromic Acid | - | 50 mL | - |

| Cuprous Bromide (CuBr) | 143.45 | 6.9 g | 0.048 |

| Saturated Sodium Nitrite (B80452) Solution | - | 10 mL | - |

| 40% Sodium Hydroxide Solution | - | As needed | - |

Protocol

-

In a three-necked flask equipped with a stirrer and thermometer, add 50 mL of 48% hydrobromic acid.

-

Dissolve cuprous bromide (6.9 g, 0.048 mol) in the hydrobromic acid solution.[3]

-

Cool the solution to 0°C using an ice-water bath.

-

Slowly add 2-amino-5-bromopyridine (6 g, 0.04 mol) to the cooled solution while maintaining the temperature at 0°C.

-

Stir the mixture at this temperature for 20 minutes.

-

Slowly add 10 mL of a saturated sodium nitrite solution dropwise.

-

After the addition, continue stirring for 3.5 hours.[3]

-

Neutralize the reaction mixture to a pH of 7-8 by adding a 40% sodium hydroxide solution.

-

The product can be isolated by underpressure distillation. The expected yield is approximately 64%.[3]

Alternative Sandmeyer Reaction Conditions

A modified Sandmeyer reaction can be performed in the absence of a copper catalyst.

| Reagent | Molar Mass ( g/mol ) | Quantity (kg) |

| 2-Amino-5-bromopyridine | 173.01 | 13.0 |

| 47% Aqueous Hydrogen Bromide | - | 37 L |

| Liquid Bromine | 159.81 | 11 L |

| Sodium Nitrite (NaNO2) | 69.00 | 16.1 |

| Sodium Hydroxide (NaOH) | 40.00 | 28.0 |

| Diethyl Ether | - | 3 x 40 L |

| Anhydrous Sodium Sulfate | - | As needed |

| Heptane (B126788) | - | 10 L |

Protocol for Alternative Sandmeyer Reaction

-

In a suitable reactor, cool a solution of 47% aqueous hydrogen bromide (37 L) to 10°C.

-

Add 2-amino-5-bromopyridine (13.0 kg) to the cooled solution.[5]

-

Slowly add liquid bromine (11 L) while maintaining the temperature below 10°C.

-

Prepare a solution of sodium nitrite (16.1 kg) in water (19 L) and add it dropwise to the reaction mixture, ensuring the temperature is maintained between 0-5°C.[5]

-

Stir the mixture for 30 minutes after the addition is complete.

-

Treat the mixture with a solution of sodium hydroxide (28.0 kg) in water (30 L) at a controlled rate to keep the temperature below 20-25°C.[5]

-

Extract the reaction mixture with diethyl ether (3 x 40 L).

-

Dry the combined organic layers with anhydrous sodium sulfate.

-

Filter to remove the desiccant and evaporate the solvent under reduced pressure.

-

Suspend the residue in heptane (10 L) and collect the product, this compound, by filtration.[5]

Logical Relationship of Synthesis Steps

Caption: Logical flow of the two-step synthesis of this compound.

Data Summary

Reaction Yields

| Step | Product | Reported Yield | Reference |

| 1 | 2-Amino-5-bromopyridine | 60-65% | [4] |

| 2 | This compound | 55-64% | [3][4] |

| Overall | This compound | ~83% (optimized) | [2] |

Key Reaction Parameters

| Step | Parameter | Value | Reference |

| 1 | Bromination Temperature | 45-55°C | [1][4] |

| 1 | Bromination Time | 2-3 hours | [1][4] |

| 2 | Diazotization Temperature | -5 to 15°C | [1][4] |

| 2 | Sandmeyer Reaction Time | 2-5 hours | [1][4] |

Disclaimer: These protocols are intended for use by trained professionals in a laboratory setting. Appropriate safety precautions, including the use of personal protective equipment, should be taken at all times. The reaction conditions and yields may vary depending on the specific laboratory setup and the purity of the reagents.

References

- 1. CN110759858A - Synthesis method of 2, 5-dibromopyridine - Google Patents [patents.google.com]

- 2. heteroletters.org [heteroletters.org]

- 3. This compound: Applications in Organic Chemistry and Green Synthesis_Chemicalbook [chemicalbook.com]

- 4. CN105061301A - Synthesis method of this compound - Google Patents [patents.google.com]

- 5. This compound synthesis - chemicalbook [chemicalbook.com]

Application Note: A Comprehensive Guide to the Synthesis of 2,5-Dibromopyridine via Bromination of 2-Hydroxypyridine

Audience: Researchers, scientists, and drug development professionals.

Introduction

2,5-Dibromopyridine is a crucial building block in organic synthesis, particularly in the development of pharmaceuticals and agrochemicals. The bromine atoms at the 2 and 5 positions of the pyridine (B92270) ring are amenable to various cross-coupling reactions, allowing for the introduction of diverse functionalities. This application note provides a detailed protocol for the synthesis of this compound starting from 2-hydroxypyridine (B17775), a readily available and cost-effective starting material. The described two-step process involves the initial regioselective bromination of 2-hydroxypyridine to form 2-hydroxy-5-bromopyridine, followed by a second bromination to yield the desired this compound.[1] This method offers high yield and purity, making it a reliable route for laboratory and potential scale-up production.

Reaction Mechanism

The bromination of 2-hydroxypyridine, which exists in tautomeric equilibrium with 2-pyridone, proceeds via an electrophilic aromatic substitution mechanism. In aqueous solutions, the reaction kinetics suggest that the bromination occurs on the more reactive 2-pyridone tautomer.[2] The first bromination preferentially occurs at the 5-position due to the activating effect of the ring nitrogen and the directing effect of the carbonyl group. The second bromination then introduces a bromine atom at the 2-position of the intermediate, 2-hydroxy-5-bromopyridine, facilitated by a Lewis acid catalyst to afford the final product.

Caption: Reaction mechanism for the two-step synthesis of this compound.

Experimental Protocols

This section details the two-step experimental procedure for the synthesis of this compound from 2-hydroxypyridine.

Step 1: Synthesis of 2-Hydroxy-5-bromopyridine

Materials:

-

2-Hydroxypyridine

-

N-Bromosuccinimide (NBS) or Dibromohydantoin

-

Acetonitrile (B52724) or 1,2-Dichloroethane

-

Sodium bisulfite solution

-

Anhydrous sodium sulfate

-

Reaction flask, magnetic stirrer, cooling bath

Procedure:

-

To a reaction flask containing 2-hydroxypyridine (50g, 0.526 mol) dissolved in acetonitrile (250 mL), cool the solution to a temperature between -10°C and 0°C using a cooling bath.[1]

-

Slowly add N-Bromosuccinimide (NBS) (93.6g, 0.526 mol) in portions, ensuring the temperature is maintained within the specified range.[1]

-

After the addition is complete, allow the reaction mixture to warm to 15-25°C and stir for 1 hour.[1]

-

Monitor the reaction progress using High-Performance Liquid Chromatography (HPLC) to confirm the consumption of the starting material. The product ratio of 2-hydroxy-5-bromopyridine to the 2-hydroxy-3-bromopyridine (B1173112) isomer is typically around 94:6.[1]

-

Quench the reaction by adding a sodium bisulfite aqueous solution.

-

Separate the organic layer and extract the aqueous phase with 1,2-dichloroethane.

-

Combine the organic phases and wash with water until the pH is neutral (6.0-7.0).

-

Dry the organic phase over anhydrous sodium sulfate, filter, and use the resulting solution of 2-hydroxy-5-bromopyridine in the next step without further purification.[1]

Step 2: Synthesis of this compound

Materials:

-

Solution of 2-Hydroxy-5-bromopyridine in 1,2-dichloroethane

-

Brominating agent

-

Lewis acid catalyst

-

Ice water

-

Saturated sodium carbonate solution

-

Dichloromethane

-

Water

Procedure:

-

To the solution of 2-hydroxy-5-bromopyridine obtained from the previous step, add a Lewis acid catalyst.

-

Introduce a second equivalent of a brominating agent to the reaction mixture.

-

Monitor the reaction until completion.

-

Once the reaction is complete, concentrate the mixture under reduced pressure at 55°C until no more liquid distills.[1]

-

Pour the residue into 200 mL of ice water.[1]

-